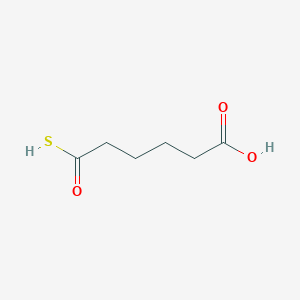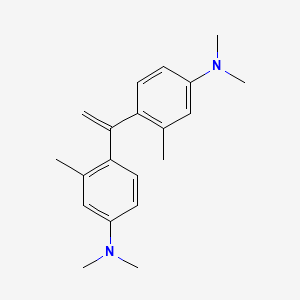
4,4'-(Ethene-1,1-diyl)bis(N,N,3-trimethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Ethene-1,1-diyl)bis(N,N,3-trimethylaniline) is an organic compound characterized by its unique structure, which includes two N,N,3-trimethylaniline groups connected by an ethene-1,1-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethene-1,1-diyl)bis(N,N,3-trimethylaniline) typically involves a condensation reaction. One common method is the reaction of N,N,3-trimethylaniline with an appropriate ethene-1,1-diyl precursor under acidic conditions, such as using p-toluenesulfonic acid as a catalyst . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Ethene-1,1-diyl)bis(N,N,3-trimethylaniline) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4,4’-(Ethene-1,1-diyl)bis(N,N,3-trimethylaniline) has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: Employed in the development of advanced materials with specific optical and electronic characteristics.
Biological Research: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism by which 4,4’-(Ethene-1,1-diyl)bis(N,N,3-trimethylaniline) exerts its effects involves its interaction with molecular targets and pathways. The compound’s electronic structure allows it to participate in electron transfer processes, which can influence various biochemical pathways. Its interaction with specific enzymes or receptors can modulate their activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Ethene-1,2-diyl)bis(N,N-diphenylaniline): Similar structure but with diphenylaniline groups instead of trimethylaniline.
4,4’-(Ethene-1,2-diyl)bis(2-methoxyphenol): Contains methoxyphenol groups, offering different electronic properties.
4,4’-(Ethene-1,2-diyl)dipyridinium: Features pyridinium groups, used in coordination chemistry.
Uniqueness
4,4’-(Ethene-1,1-diyl)bis(N,N,3-trimethylaniline) is unique due to its specific electronic properties and structural configuration, which make it suitable for specialized applications in organic electronics and materials science. Its trimethylaniline groups provide distinct reactivity and interaction profiles compared to other similar compounds.
Properties
CAS No. |
61359-83-9 |
|---|---|
Molecular Formula |
C20H26N2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-[1-[4-(dimethylamino)-2-methylphenyl]ethenyl]-N,N,3-trimethylaniline |
InChI |
InChI=1S/C20H26N2/c1-14-12-17(21(4)5)8-10-19(14)16(3)20-11-9-18(22(6)7)13-15(20)2/h8-13H,3H2,1-2,4-7H3 |
InChI Key |
NDPHONJMRACELW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)C(=C)C2=C(C=C(C=C2)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


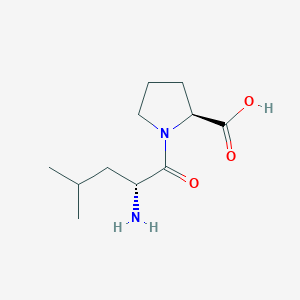
![(4aS,10bR)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b]pyran](/img/structure/B14593120.png)
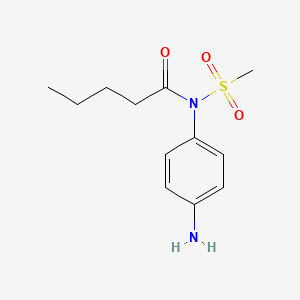
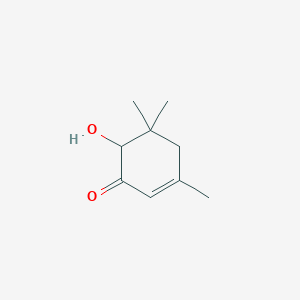
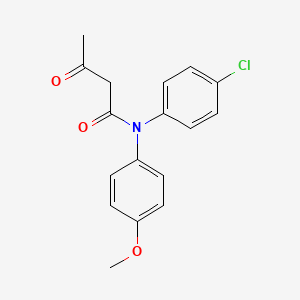
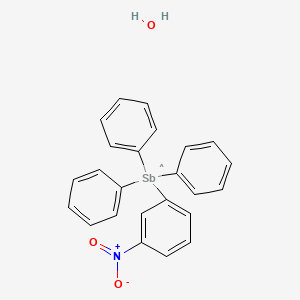
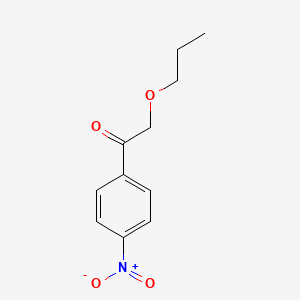

![N-[(2-Bromoethoxy)carbonyl]-L-tryptophan](/img/structure/B14593157.png)
![1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one](/img/structure/B14593162.png)
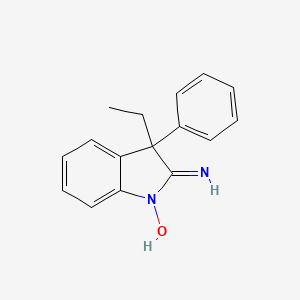
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide](/img/structure/B14593171.png)
